4-(2-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-bis(2-methoxyethyl)benzenesulfonamide 4-(2-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-bis(2-methoxyethyl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 851987-88-7
VCID: VC4789447
InChI: InChI=1S/C22H28N4O6S2/c1-15-5-10-18(32-4)19-20(15)33-22(23-19)25-24-21(27)16-6-8-17(9-7-16)34(28,29)26(11-13-30-2)12-14-31-3/h5-10H,11-14H2,1-4H3,(H,23,25)(H,24,27)
SMILES: CC1=C2C(=C(C=C1)OC)N=C(S2)NNC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC
Molecular Formula: C22H28N4O6S2
Molecular Weight: 508.61

4-(2-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-bis(2-methoxyethyl)benzenesulfonamide

CAS No.: 851987-88-7

Cat. No.: VC4789447

Molecular Formula: C22H28N4O6S2

Molecular Weight: 508.61

* For research use only. Not for human or veterinary use.

4-(2-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-bis(2-methoxyethyl)benzenesulfonamide - 851987-88-7

Specification

CAS No. 851987-88-7
Molecular Formula C22H28N4O6S2
Molecular Weight 508.61
IUPAC Name N,N-bis(2-methoxyethyl)-4-[[(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)amino]carbamoyl]benzenesulfonamide
Standard InChI InChI=1S/C22H28N4O6S2/c1-15-5-10-18(32-4)19-20(15)33-22(23-19)25-24-21(27)16-6-8-17(9-7-16)34(28,29)26(11-13-30-2)12-14-31-3/h5-10H,11-14H2,1-4H3,(H,23,25)(H,24,27)
Standard InChI Key DRPVNZJJKMUHPX-UHFFFAOYSA-N
SMILES CC1=C2C(=C(C=C1)OC)N=C(S2)NNC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC

Introduction

4-(2-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-bis(2-methoxyethyl)benzenesulfonamide is a complex organic compound belonging to the sulfonamide class. This compound features a benzo[d]thiazole moiety linked to a hydrazinecarbonyl group and a sulfonamide backbone with N,N-bis(2-methoxyethyl) substituents. Its molecular structure suggests potential applications in medicinal chemistry, particularly in the development of therapeutic agents with antimicrobial and anti-inflammatory properties.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions, including condensation and coupling reactions. The initial step often involves the reaction of 4-methoxy-7-methylbenzo[d]thiazole with hydrazine derivatives to form a hydrazone intermediate. Subsequent steps involve coupling this intermediate with appropriate sulfonamide precursors under controlled conditions of temperature and pH to ensure high yields and purity.

Synthesis Steps:

  • Formation of Hydrazone Intermediate: Reaction of 4-methoxy-7-methylbenzo[d]thiazole with hydrazine derivatives.

  • Coupling Reaction: The hydrazone intermediate is coupled with a sulfonamide precursor.

  • Purification: Techniques like chromatography and recrystallization are used to purify the final product.

Spectroscopic Analysis

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for confirming the structure of the synthesized compound. These techniques provide detailed information about the molecular structure, including bond angles and distances, which are essential for understanding reactivity and interactions with biological targets.

Biological Activities and Applications

Research into this compound is ongoing, with potential applications in medicinal chemistry, particularly in developing therapeutic agents with antimicrobial and anti-inflammatory properties. The benzo[d]thiazole moiety is known for its diverse biological effects, which could contribute to the compound's efficacy in various pharmacological applications.

Potential ApplicationDescription
Antimicrobial ActivityInhibition of microbial growth
Anti-inflammatory ActivityReduction of inflammation
Anticancer ActivityPotential inhibition of cancer cell growth

Future Research Directions

Future studies should focus on elucidating the precise mechanisms of action and quantifying the effects of this compound on target organisms or cells. Experimental studies, including in vitro and in vivo assays, are necessary to fully explore its potential applications in pharmaceutical sciences.

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